molecular formula C9H16O B2448913 trans-2-Allylcyclohexanol CAS No. 24844-28-8

trans-2-Allylcyclohexanol

Cat. No.: B2448913
CAS No.: 24844-28-8
M. Wt: 140.226
InChI Key: SBIOKFOCGZXJME-RKDXNWHRSA-N
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Description

trans-2-Allylcyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the second carbon of the cyclohexanol ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Retrosynthetic Approach: The synthesis of trans-2-allylcyclohexanol can be achieved through a retrosynthetic scheme starting from cyclohexane.

    Grignard Reaction: Another method involves the use of a Grignard reagent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Cyclohexanol derivatives

    Substitution: Halogenated cyclohexanol derivatives

Scientific Research Applications

Chemistry: trans-2-Allylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .

Mechanism of Action

The mechanism of action of trans-2-allylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents to form reduced products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the allyl group in the trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

(1R,2S)-2-prop-2-enylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOKFOCGZXJME-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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